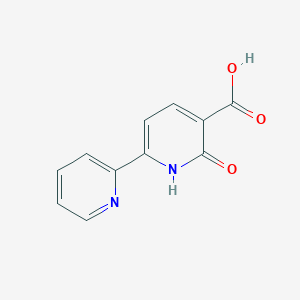

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been reported in the literature, with different substituents on the benzene ring and various functional groups attached to the sulfonamide nitrogen. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through a one-pot reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding a high product purity of 93.3% . Similarly, other derivatives such as N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide and 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using experimental techniques and computational methods. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Density Functional Theory (DFT) calculations were employed to investigate the molecular and electronic structures of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, aiding in spectral assignments and providing structural and spectroscopic information . The molecular structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined by single-crystal X-ray determination, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives has been explored in various chemical reactions. The synthesized compounds have been tested for their antimicrobial activity, with some showing significant activity against both Gram-positive and Gram-negative bacteria . Additionally, the compounds have been evaluated for their potential as carbonic anhydrase inhibitors, with moderate inhibitory activity reported . Molecular docking studies have been conducted to support experimental observations and to predict the binding affinities of these compounds with selected enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been characterized using spectroscopic methods and computational predictions. The antimicrobial activity of these compounds was assessed using the disk well diffusion method, and their cytotoxicity was evaluated against various cancer cell lines . Theoretical methods, such as DFT and Time-Dependent DFT (TD-DFT), were used to calculate the spectroscopic properties and to predict the absorption spectra of these compounds . ADMET properties were calculated using online tools to assess the drug-likeness and potential pharmacokinetic properties of the compounds .

Wissenschaftliche Forschungsanwendungen

“N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide” is a chemical compound with the empirical formula C10H13IN2O . It’s a solid substance and is highly soluble in water and other polar solvents . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Eigenschaften

IUPAC Name |

N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQZWFRWAZIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617882 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide | |

CAS RN |

209971-43-7 | |

| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)